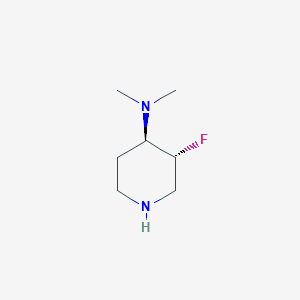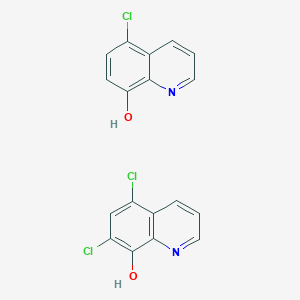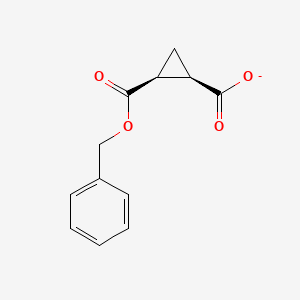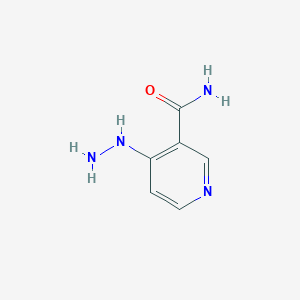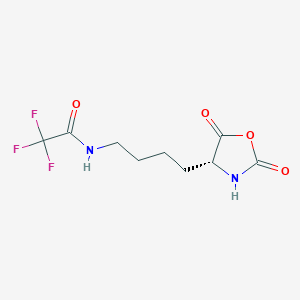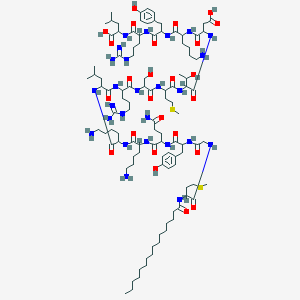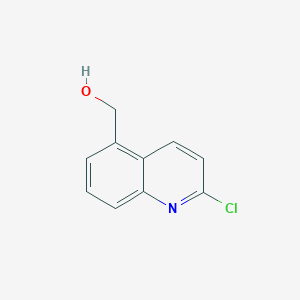
(2-Chloroquinolin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloroquinolin-5-yl)methanol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a chlorine atom at the second position and a hydroxymethyl group at the fifth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reduction of 2-chloroquinoline-5-carbaldehyde using sodium borohydride in methanol to yield (2-Chloroquinolin-5-yl)methanol .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and reduction processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions: (2-Chloroquinolin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding quinoline derivative without the hydroxymethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed:
Oxidation: 2-Chloroquinoline-5-carboxylic acid.
Reduction: 2-Chloroquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Chloroquinolin-5-yl)methanol has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Chloroquinolin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
2-Chloroquinoline: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-Chloroquinoline-5-carbaldehyde: Contains an aldehyde group instead of a hydroxymethyl group, leading to different reactivity.
2-Chloroquinoline-5-carboxylic acid: Formed by the oxidation of (2-Chloroquinolin-5-yl)methanol, with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the quinoline ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C10H8ClNO |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
(2-chloroquinolin-5-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-10-5-4-8-7(6-13)2-1-3-9(8)12-10/h1-5,13H,6H2 |
Clave InChI |
IIRNVKHEYFHWDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC(=NC2=C1)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15198761.png)
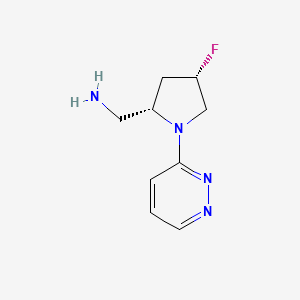


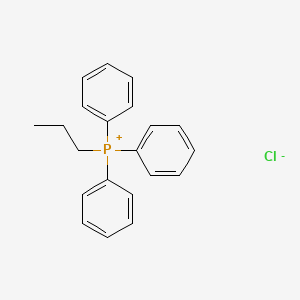
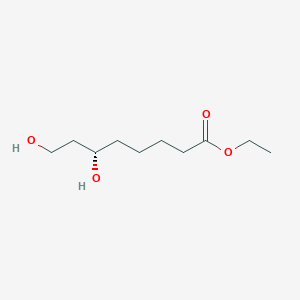
![1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B15198791.png)
